molecular formula C16H17N3OS2 B2592526 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034375-23-8

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2592526
CAS No.: 2034375-23-8
M. Wt: 331.45
InChI Key: HXVXBERAESMMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide ( 2034357-92-9) is a synthetic heterocyclic compound with the molecular formula C₁₅H₁₈N₆OS and a molecular weight of 330.41 g/mol . Its structure integrates multiple pharmacologically relevant motifs, including a pyrazole core substituted with a thiophen-3-yl group and a thiophene-2-carboxamide moiety connected via an ethyl linker . Research Significance and Potential Applications This compound belongs to a class of molecules designed for advanced chemical and pharmaceutical research. The combination of pyrazole and thiophene scaffolds is of significant interest in medicinal chemistry, as these structures are found in compounds with a wide range of biological activities . Thiophene derivatives, in particular, have been extensively investigated and reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties . Recent studies on structurally similar thiophene-carboxamide derivatives have demonstrated their potential as biomimetics of known anticancer agents, such as Combretastatin A-4, showing promising anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma . The specific substitution pattern on the pyrazole ring, featuring 3,5-dimethyl and 4-(thiophen-3-yl) groups, is designed to optimize the molecule's interactions with biological targets . Usage and Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations. The provided data is for informational purposes and does not constitute a specification.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-15(13-5-9-21-10-13)12(2)19(18-11)7-6-17-16(20)14-4-3-8-22-14/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVXBERAESMMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions

  • Synthesis of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole can be prepared by reacting 3,5-dimethyl-1,3-diketone with thiophene-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions.

  • Formation of the Amide Linkage: : The next step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibit significant anticancer properties. Pyrazole derivatives have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory activity by modulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its structural features allow it to interfere with inflammatory signaling pathways, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition

This compound may serve as a non-nucleoside inhibitor of specific enzymes involved in metabolic pathways. This characteristic can be exploited in drug design aimed at targeting metabolic disorders or infectious diseases .

Photophysical Properties

The compound's unique structure contributes to its photophysical properties, making it suitable for applications in organic electronics and photonic devices. The thiophene moiety enhances charge transport properties, while the pyrazole ring can be tuned for specific optical responses .

Synthesis of Functional Materials

Due to its synthetic versatility, this compound can be utilized in the development of functional materials such as sensors and catalysts. Researchers are exploring its potential in creating materials with specific electronic or catalytic properties through post-functionalization techniques .

Anticancer Research Study

A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to this compound, which exhibited potent anticancer activity against various cell lines. The study emphasized the importance of structural modifications for enhancing biological efficacy .

Anti-inflammatory Activity Investigation

In another investigation, researchers evaluated the anti-inflammatory effects of related pyrazole compounds in animal models of inflammation. The results indicated that these compounds significantly reduced markers of inflammation, suggesting their therapeutic potential in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related thiophene-carboxamide and pyrazole derivatives, focusing on structural features, synthesis, and physicochemical properties.

Structural Features and Substituent Effects

Compound Name Pyrazole Substituents Thiophene Substituents Linkage Key Functional Groups
Target Compound 3,5-Dimethyl-4-(thiophen-3-yl) 2-Carboxamide Ethyl Amide, methyl, thiophene
Compound 4 Phenyl, dihydro (4,5-dihydro) 2-Carboxamide Carbonyl Ester, amide, dihydro-pyrazole
Compound 6 3-Methyl-5-oxo (4,5-dihydro) 2-Carboxamide Carbonyl Amide, ketone, dihydro-pyrazole
Compound 189 3,5-Bis(difluoromethyl) N/A Acetamide Difluoromethyl, acetamide
  • Pyrazole Substitutions: The target compound’s 3,5-dimethyl and thiophen-3-yl substituents contrast with the dihydro-pyrazole systems in compounds 4 and 5.
  • Linkage Type : The ethyl bridge in the target compound may improve conformational flexibility compared to the rigid carbonyl linkages in compounds 4 and 6 .

Functional Group Impact on Properties

  • Amide vs.
  • Electron-Withdrawing vs. Donating Groups : Compound 189’s difluoromethyl groups may reduce electron density on the pyrazole ring, contrasting with the electron-donating methyl groups in the target compound. This difference could influence binding interactions in pharmacological contexts .

Research Findings and Implications

  • Structural Flexibility : The ethyl linker in the target compound may facilitate better receptor compatibility than the rigid carbonyl-based analogs (compounds 4 and 6), as seen in other drug design studies .
  • Thermal Stability : The high melting point of compound 6 underscores the stabilizing effect of its 5-oxo group, a feature absent in the target compound. This suggests that the target may require stabilization strategies for high-temperature applications .
  • Synthetic Feasibility : Moderate yields (64–70%) for compounds 4 and 6 indicate that the target compound’s synthesis could be achievable with optimized conditions, though the ethyl bridge and thiophen-3-yl group may introduce additional complexity .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Structural Characteristics

The compound features a pyrazole ring substituted with a thiophene group and an ethyl chain leading to a carboxamide moiety. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 360.4 g/mol. The unique combination of functional groups enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including those with thiophene moieties, exhibit substantial antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation by these compounds further highlights their potential utility in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to this compound have shown to inhibit inflammatory pathways effectively. For example, some studies indicate that substituted pyrazoles can outperform standard anti-inflammatory drugs like diclofenac in specific assays . This suggests that the compound may modulate pathways involved in inflammation through its interactions with relevant enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial properties. Among them, certain compounds demonstrated significant activity against multiple pathogens .
  • Anti-inflammatory Activity : Research on substituted pyrazoles revealed their ability to inhibit inflammatory mediators effectively, suggesting a mechanism involving the downregulation of pro-inflammatory cytokines .
  • Anticancer Studies : Investigations into pyrazolo[1,5-a]pyrimidines highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.22 µg/mL
Anti-inflammatorySuperior inhibition compared to diclofenac
AnticancerInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.